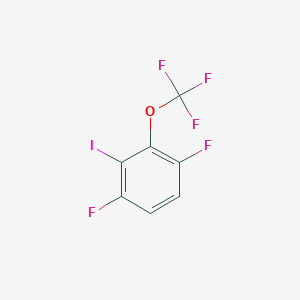

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

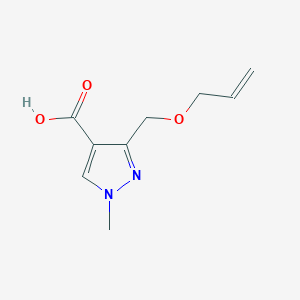

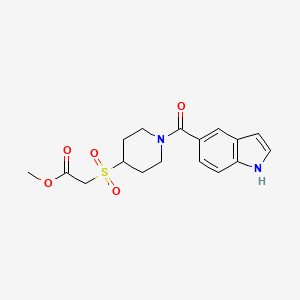

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene, also known as DIITFB or TFB, is a fluorinated compound. It belongs to the class of iodobenzenes. The molecular formula is C7H2F5IO , and the average mass is 323.987 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one iodine atom, and one trifluoromethoxy group attached to it . The exact positions of these substituents on the benzene ring give the compound its name .Aplicaciones Científicas De Investigación

Aryne Route to Naphthalenes

The generation and reactivity of aryne intermediates derived from various (trifluoromethoxy)benzenes, including 1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene, have been studied. These intermediates can be used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes, offering a pathway to create complex molecular structures (Schlosser & Castagnetti, 2001).

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt, synthesized from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene, has been shown to be an effective trifluoromethoxide source for SN2 reactions, demonstrating potential in trifluoromethyl ether formation (Duran-Camacho et al., 2021).

Trifluoromethoxylation of Aliphatic Substrates

The reaction involving tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene under specific conditions can generate a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides. This process facilitates the formation of aliphatic trifluoromethyl ethers, marking a novel method in organic synthesis (Marrec et al., 2010).

Halogenation Studies

Controlled chlorination of trifluoromethoxybenzene, possibly including this compound, has been shown to produce mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group, indicating the chemical stability and potential for further functionalization of these compounds (Herkes, 1977).

Electrophilic Trifluoromethylation

Studies on the reaction of hypervalent iodine electrophilic trifluoromethylation reagents with phenols have shown the formation of trifluoromethylated aromatic compounds. This demonstrates the utility of such reagents, possibly including this compound, in introducing trifluoromethoxy groups to aromatic compounds (Stanek et al., 2008).

Propiedades

IUPAC Name |

1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDFPJLSXOSUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)(F)F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2566832.png)

![3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride](/img/structure/B2566834.png)

![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)

![N-(3-Methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2566847.png)

![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2566849.png)